molecular formula C9H12N2O2 B13514056 Ethyl 3-(aminomethyl)picolinate

Ethyl 3-(aminomethyl)picolinate

Cat. No.: B13514056
M. Wt: 180.20 g/mol
InChI Key: CGGQMYCLVRSZDS-UHFFFAOYSA-N
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Description

Ethyl 3-(aminomethyl)picolinate is an organic compound that belongs to the class of picolinates It is a derivative of picolinic acid, where the carboxyl group is esterified with ethanol and an aminomethyl group is attached to the third position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(aminomethyl)picolinate typically involves the esterification of picolinic acid with ethanol in the presence of a catalyst such as sulfuric acid. The aminomethyl group can be introduced through a nucleophilic substitution reaction using formaldehyde and ammonia or an amine. The reaction conditions often require controlled temperatures and pH to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Catalysts and solvents are carefully selected to optimize the reaction rates and minimize by-products. The final product is usually purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(aminomethyl)picolinate can undergo various chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.

    Reduction: The ester group can be reduced to an alcohol, and the aminomethyl group can be reduced to a primary amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester or aminomethyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of alcohols or primary amines.

    Substitution: Formation of various substituted picolinates.

Scientific Research Applications

Ethyl 3-(aminomethyl)picolinate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential role in enzyme inhibition and as a building block for biologically active molecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 3-(aminomethyl)picolinate involves its interaction with molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate biological pathways and lead to various physiological effects.

Comparison with Similar Compounds

Ethyl 3-(aminomethyl)picolinate can be compared with other picolinate derivatives such as:

    Ethyl picolinate: Lacks the aminomethyl group, making it less versatile in chemical reactions.

    Mthis compound: Similar structure but with a methyl ester group, which may affect its reactivity and solubility.

    3-(Aminomethyl)picolinic acid: The free acid form, which has different solubility and reactivity compared to the ester.

This compound is unique due to its combination of ester and aminomethyl functionalities, which provide a balance of reactivity and stability for various applications.

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

ethyl 3-(aminomethyl)pyridine-2-carboxylate

InChI

InChI=1S/C9H12N2O2/c1-2-13-9(12)8-7(6-10)4-3-5-11-8/h3-5H,2,6,10H2,1H3

InChI Key

CGGQMYCLVRSZDS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC=N1)CN

Origin of Product

United States

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